BenchChemオンラインストアへようこそ!

Tamoxifen hydrochloride

pharmaceutical formulation BCS class II solubility enhancement salt selection

Tamoxifen hydrochloride (CAS 66584-35-8) provides intermediate aqueous solubility between free base and citrate salt—ideal for controlled-release formulations without cyclodextrin complexation. As a CYP2D6-dependent prodrug, it uniquely enables pharmacogenomic investigation of metabolic activation pathways that direct active metabolites (4-OHT/endoxifen) cannot model. Validated for LC-MS/MS method development (5–200 ng/mL, R²≥0.9964). Exhibits distinct stability and dissolution profiles critical for reproducible preclinical efficacy studies and analytical reference standardization. Not functionally equivalent to tamoxifen citrate or base—substitution without re-validation introduces uncontrolled experimental variables.

Molecular Formula C26H30ClNO
Molecular Weight 408.0 g/mol
CAS No. 66584-35-8
Cat. No. B12739264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTamoxifen hydrochloride
CAS66584-35-8
Molecular FormulaC26H30ClNO
Molecular Weight408.0 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl
InChIInChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-;
InChIKeyFTDBIGNROSSDTJ-OQKDUQJOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tamoxifen Hydrochloride (CAS 66584-35-8) — Technical Baseline for Scientific Procurement


Tamoxifen hydrochloride (CAS 66584-35-8) is the hydrochloride salt form of tamoxifen, a triphenylethylene-based selective estrogen receptor modulator (SERM) widely used in estrogen receptor-positive breast cancer research and therapy [1]. The hydrochloride salt provides improved aqueous solubility and dissolution characteristics compared to the free base, with an intrinsic aqueous solubility of approximately 24 μg/mL for the base form versus enhanced solubility for the salt [2]. Tamoxifen acts as a prodrug requiring hepatic CYP2D6-mediated biotransformation to its more potent active metabolites, 4-hydroxytamoxifen and endoxifen, which exhibit substantially higher estrogen receptor binding affinity than the parent compound [3].

Tamoxifen Hydrochloride (CAS 66584-35-8) — Why Salt Form and Purity Cannot Be Substituted Casually


Tamoxifen hydrochloride is not functionally equivalent to tamoxifen citrate or tamoxifen base, nor to other SERMs such as raloxifene or toremifene, in critical experimental contexts. The hydrochloride salt exhibits distinct solubility, dissolution rate, and stability profiles that directly affect in vitro assay performance, formulation development, and in vivo bioavailability [1]. In pharmacokinetic studies, the form of tamoxifen (base vs. salt) influences oral bioavailability when formulated without cyclodextrin complexation [2]. Furthermore, tamoxifen's requirement for CYP2D6-mediated metabolic activation to endoxifen creates patient- and model-specific variability that does not apply to direct SERM alternatives such as raloxifene or endoxifen itself [3]. Substituting tamoxifen hydrochloride with citrate salt or base form without re-validation introduces uncontrolled variables that can confound reproducibility in preclinical efficacy studies, analytical method development, and formulation optimization.

Tamoxifen Hydrochloride (CAS 66584-35-8) — Quantified Differentiation from Comparator Salts, Metabolites, and SERMs


Tamoxifen Hydrochloride vs. Tamoxifen Citrate — Aqueous Solubility and Dissolution Rate Differentiation

Tamoxifen hydrochloride demonstrates significantly different intrinsic solubility compared to tamoxifen citrate, which directly impacts formulation strategy and dissolution-dependent bioavailability. The hydrochloride salt is the preferred form for many research-grade and analytical reference materials due to its favorable handling and solubility characteristics [1]. In cyclodextrin complexation studies, the intrinsic solubility of tamoxifen base was measured at 24 μg/mL, while tamoxifen citrate exhibited 329 μg/mL, representing a 13.7-fold higher aqueous solubility [2]. However, the choice between hydrochloride and citrate salts depends on the specific formulation context and dissolution requirements, with citrate being the form used in most commercial oral dosage forms.

pharmaceutical formulation BCS class II solubility enhancement salt selection

Tamoxifen Hydrochloride vs. Tamoxifen Base — Oral Bioavailability in Cyclodextrin Formulations

When formulated with hydroxybutenyl-β-cyclodextrin (HBenBCD), tamoxifen base and tamoxifen citrate exhibited no statistically significant difference in oral bioavailability in Sprague–Dawley rats, indicating that salt form selection becomes less critical when cyclodextrin complexation is employed [1]. However, without cyclodextrin complexation, the hydrochloride salt form offers practical advantages in dissolution rate and handling. The HBenBCD formulations increased oral bioavailability up to 10- to 14-fold relative to uncomplexed parent drug, underscoring that formulation strategy can override intrinsic salt form differences [1].

pharmacokinetics oral bioavailability cyclodextrin complexation

Tamoxifen (Prodrug) vs. 4-Hydroxytamoxifen and Endoxifen — Estrogen Receptor Binding Affinity Differential

Tamoxifen hydrochloride acts as a prodrug with relatively weak direct estrogen receptor (ER) binding affinity compared to its active metabolites. In standardized ER binding assays, tamoxifen exhibits only 7% and 6% of the affinity of estradiol for ERα and ERβ, respectively [1]. In contrast, the active metabolite 4-hydroxytamoxifen (4-OHT) demonstrates 178% and 338% of estradiol's affinity for ERα and ERβ, representing a 25-fold and 56-fold higher binding affinity relative to the parent drug [1]. Endoxifen (4-hydroxy-N-desmethyltamoxifen) shows binding affinity identical to 4-OHT for both ERα and ERβ, and both metabolites antagonize 17β-estradiol-stimulated growth of ER-positive breast cancer cell lines equipotently with an IC50 of approximately 50 nM [2].

estrogen receptor pharmacology SERM potency metabolite activity

Tamoxifen Hydrochloride vs. Raloxifene and Toremifene — In Vivo Xenograft Tumor Growth Modulation Differential

In ovariectomized nude mice bearing ZR-75-1 human breast cancer xenografts, tamoxifen exhibited mixed agonist/antagonist activity, stimulating tumor growth to 161% of initial size when administered alone at 400 μg/day in the absence of estrone supplementation [1]. In contrast, the pure antiestrogen EM-800 reduced tumor size by 55% under identical conditions [1]. This differential reflects tamoxifen's tissue-selective partial agonist activity in certain contexts, which distinguishes it pharmacologically from pure antiestrogens and other SERMs such as raloxifene [2].

breast cancer xenograft SERM comparative efficacy tumor growth inhibition

Tamoxifen Hydrochloride — Analytical Method Validation for Metabolite Quantification

Tamoxifen hydrochloride serves as the analytical reference standard for validated LC-MS/MS and HPLC methods quantifying tamoxifen and its active metabolites (endoxifen, 4-hydroxytamoxifen) in biological matrices. A validated UPLC-MS/MS method demonstrated linear ranges of 5-200 ng/mL for tamoxifen, 1-40 ng/mL for endoxifen, and 0.5-20 ng/mL for 4-hydroxytamoxifen with correlation coefficients (R²) ≥ 0.9964 [1]. Comparison of LC-MS/MS (reference method) with HPLC-fluorescence detection in 40 clinical samples confirmed that HPLC offers an accurate and comparable alternative for routine quantification, enabling cost-effective therapeutic drug monitoring without compromising analytical validity [2].

LC-MS/MS method validation therapeutic drug monitoring tamoxifen metabolites

Tamoxifen Hydrochloride — Cationic Nanoemulsion Formulation for Enhanced Bioavailability

Tamoxifen hydrochloride formulated as a cationic self-nanoemulsifying drug delivery system (SNEDDS) demonstrated significant enhancement in oral bioavailability compared to pure drug. The optimized cationic nanoemulsion (particle size 138 nm, PDI 0.31, zeta potential +35.45 mV) released >85% of tamoxifen within 1 hour and exhibited a 2- to 4-fold increase in the rate and extent of drug absorption in rats under fasting conditions (p < 0.001) . This formulation strategy also enhanced cytotoxicity and cellular uptake in Caco-2 and MCF-7 cells, providing a platform for improved preclinical efficacy studies where low oral bioavailability of the pure drug limits interpretability .

nanoemulsion drug delivery oral bioavailability enhancement lipid-based formulation

Tamoxifen Hydrochloride (CAS 66584-35-8) — Application Scenarios Derived from Quantitative Differentiation Evidence


In Vitro ER Binding and Cell Proliferation Assays Requiring Precise Prodrug-to-Metabolite Distinction

Tamoxifen hydrochloride is the appropriate selection for in vitro studies where the prodrug nature of the compound must be maintained to model CYP2D6-dependent metabolic activation. Unlike direct use of active metabolites (4-hydroxytamoxifen or endoxifen) which bypass this pathway, tamoxifen hydrochloride enables investigation of pharmacogenomic variables affecting drug response. The 25- to 56-fold lower ER binding affinity of tamoxifen relative to 4-OHT [1] ensures that observed effects in short-term assays reflect the prodrug's intrinsic activity rather than metabolite-equivalent potency. This is critical for studies examining CYP2D6 polymorphism effects, drug-drug interactions, or development of pharmacogenetics-guided therapy [2].

Formulation Development and Salt Selection for Oral Bioavailability Optimization

For formulation scientists developing novel oral delivery systems, tamoxifen hydrochloride offers an intermediate solubility profile (between base and citrate salt) that may be advantageous for specific excipient compatibility or stability requirements. While tamoxifen citrate provides 13.7-fold higher intrinsic solubility than base (329 μg/mL vs. 24 μg/mL) [1], the hydrochloride salt may be preferred when moderate solubility is desired to control release kinetics. Furthermore, when cyclodextrin complexation is employed, salt form differences become negligible for bioavailability, enabling formulators to prioritize other considerations such as chemical stability, hygroscopicity, or manufacturing compatibility [2].

Therapeutic Drug Monitoring and Pharmacokinetic Study Method Development

Tamoxifen hydrochloride is the reference standard of choice for laboratories developing and validating LC-MS/MS or HPLC methods for therapeutic drug monitoring of tamoxifen and its metabolites. Validated methods using tamoxifen hydrochloride demonstrate linear ranges of 5-200 ng/mL for parent drug and 1-40 ng/mL for endoxifen with R² ≥ 0.9964 [1]. The demonstrated comparability between LC-MS/MS (reference) and HPLC-fluorescence methods in 40 patient samples [2] enables laboratories with varying instrumentation capabilities to implement reliable monitoring protocols, supporting dose optimization studies and clinical trial biomarker analysis.

ER-Positive Breast Cancer Xenograft Studies Requiring Context-Dependent SERM Activity

Tamoxifen hydrochloride is indicated for in vivo xenograft studies where its tissue-selective partial agonist/antagonist profile must be maintained for accurate modeling of clinical response. In ovariectomized mouse models, tamoxifen stimulated tumor growth to 161% of initial size in the absence of estrogen supplementation, whereas the pure antiestrogen EM-800 reduced tumors by 55% [1]. This differential activity is mechanistically relevant for studies examining tamoxifen resistance, endometrial safety signals, or comparison with aromatase inhibitors. Researchers should not substitute tamoxifen hydrochloride with pure antiestrogens (e.g., fulvestrant) or alternative SERMs (e.g., raloxifene) without recognizing this fundamental pharmacological distinction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tamoxifen hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.